molecular formula C12H18ClNO B1435481 Phenetrazine Hydrochloride CAS No. 1956382-42-5

Phenetrazine Hydrochloride

Cat. No.: B1435481
CAS No.: 1956382-42-5
M. Wt: 227.73 g/mol
InChI Key: JBDLPMIDSZBBQJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 3-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with ethylating agents under specific conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Ethyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives.

Scientific Research Applications

3-Ethyl-2-phenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a central nervous system stimulant.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by blocking the reuptake of neurotransmitters such as norepinephrine and dopamine into presynaptic neurons. This leads to an increase in the release of these monoamines into the extraneuronal space, enhancing their signaling and resulting in various physiological effects .

Comparison with Similar Compounds

3-Ethyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:

    Phenmetrazine: Both compounds act as central nervous system stimulants, but phenmetrazine has a higher potential for addiction.

    Phendimetrazine: This compound is structurally similar but has different pharmacological properties and is used primarily as an appetite suppressant.

    Morpholine derivatives: Various morpholine derivatives have different pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The uniqueness of 3-ethyl-2-phenylmorpholine hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

Phenetrazine hydrochloride, a sympathomimetic drug primarily used as an appetite depressant, exhibits a range of biological activities that are important for its therapeutic applications. This compound is chemically related to other stimulants such as dextroamphetamine and has been studied for its effects on neurotransmitter systems, cellular proliferation, and potential applications in treating conditions like obesity and certain psychiatric disorders.

This compound (C11H16ClNO) is characterized by its unique chemical structure, which influences its biological activity. The core structure allows it to interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its mechanism of action is believed to involve the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of adrenergic receptors .

Biological Effects

1. Neurotransmitter Modulation:
Phenetrazine functions primarily as a stimulant by increasing the release and inhibiting the reuptake of norepinephrine and dopamine. This action can lead to enhanced alertness, increased energy levels, and reduced appetite, making it useful in weight management therapies .

2. Impact on Cell Proliferation:
Research indicates that phenetrazine may exhibit antiproliferative effects on certain cell types. It has been shown to induce cell cycle arrest in cancer cells, particularly in the S phase, which could be attributed to its influence on cellular signaling pathways. This effect suggests potential applications in cancer therapy, where modulation of cell growth is critical .

3. Anti-MDR Activity:
Phenetrazine has been noted for its ability to reverse multidrug resistance (MDR) in neoplastic cells. This property is significant as it enhances the efficacy of conventional chemotherapeutic agents by restoring their sensitivity in resistant cancer cells . The mechanism involves direct interactions with P-glycoprotein (Pgp), a key player in drug transport across cell membranes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity: In vitro studies demonstrated that phenetrazine could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example, a study found that treatment with phenetrazine led to a marked increase in cells entering the sub-G1 phase, indicating apoptosis .
  • Weight Management Trials: Clinical trials have shown that this compound effectively reduces body weight in obese patients when combined with lifestyle interventions. The drug's appetite-suppressing properties are linked to its action on central nervous system pathways regulating hunger .

Summary Table of Biological Activities

Activity Description References
Neurotransmitter ModulationIncreases norepinephrine and dopamine levels; enhances alertness and reduces appetite
Antiproliferative EffectsInduces S-phase arrest in cancer cells; promotes apoptosis
Reversal of Multidrug ResistanceRestores sensitivity of cancer cells to chemotherapeutic drugs by inhibiting P-glycoprotein

Properties

IUPAC Name

3-ethyl-2-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10;/h3-7,11-13H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDLPMIDSZBBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenetrazine Hydrochloride
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Phenetrazine Hydrochloride

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